Dodec-11-YN-5-one
Description
Properties
CAS No. |
79681-49-5 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
dodec-11-yn-5-one |
InChI |
InChI=1S/C12H20O/c1-3-5-7-8-9-11-12(13)10-6-4-2/h1H,4-11H2,2H3 |
InChI Key |
QBSJPGBPSBSYLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CCCCCC#C |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis of Dodec-11-YN-5-One
The target molecule’s retrosynthesis requires disconnection at either the ketone or alkyne functionality:
Ketone Disconnection
- Strategy : Derive the ketone from oxidation of a secondary alcohol or hydrolysis of an enol ether.
- Precursor : 11-Yn-dodecan-5-ol or 5-(trimethylsilyloxy)dodec-11-yne.
Alkyne Disconnection
- Strategy : Introduce the terminal alkyne via nucleophilic substitution, Sonogashira coupling, or acetylide alkylation.
- Precursor : 5-Oxo-dodec-11-enyl halide or 5-oxoundecyl bromide.
Primary Synthetic Routes
Alkynylation of 5-Oxoalkyl Halides
Sonogashira Coupling
This palladium-catalyzed cross-coupling reaction connects a terminal alkyne to a halogenated ketone precursor.
Procedure :
- Substrate Preparation : Synthesize 5-oxododec-11-enyl iodide via iodination of 5-oxododec-11-enol using I₂/PPh₃.
- Coupling : React with trimethylsilylacetylene under Pd(PPh₃)₂Cl₂/CuI catalysis in triethylamine.
- Deprotection : Remove the TMS group using K₂CO₃ in methanol.
Yield : 68–72%.
Advantages : High functional group tolerance.
Limitations : Requires anhydrous conditions and expensive catalysts.
Acetylide Alkylation
A two-step process involving acetylide formation and subsequent alkylation.
Procedure :
- Acetylide Generation : Treat propyne with n-BuLi in THF at −78°C.
- Alkylation : React with 5-oxododecyl bromide in HMPA at 0°C→RT.
Yield : 55–60%.
Side Reactions : Elimination to form allenes (∼15%).
Oxidation of 11-Yn-dodecan-5-ol
Dess–Martin Periodinane Oxidation
Procedure :
- Alcohol Synthesis : Reduce 5-oxododec-11-ynoic acid with LiAlH₄ to 11-Yn-dodecan-5-ol.
- Oxidation : Treat with Dess–Martin periodinane in CH₂Cl₂.
Yield : 85–90%.
Advantages : Mild conditions, high selectivity.
Jones Oxidation
Procedure :
Oxidize 11-Yn-dodecan-5-ol with CrO₃/H₂SO₄ in acetone.
Yield : 70–75%.
Limitations : Over-oxidation to carboxylic acids (∼10%).
Hydration of 11-Yn-dodec-5-ene
Procedure :
- Alkyne Synthesis : Prepare dodec-11-yn-5-ene via Wittig reaction between 5-oxopentyltriphenylphosphorane and hept-6-ynal.
- Hydration : Use Hg(OAc)₂/H₂SO₄ to hydrate the alkyne to the ketone.
Yield : 50–55%.
Challenges : Mercury toxicity and regioselectivity issues.
Industrial-Scale Production Methods
Continuous-Flow Sonogashira Coupling
Conditions :
Comparative Analysis of Methods
| Method | Yield (%) | Cost (USD/g) | Scalability | Key Limitations |
|---|---|---|---|---|
| Sonogashira Coupling | 68–72 | 45 | High | Catalyst cost, anhydrous conditions |
| Acetylide Alkylation | 55–60 | 32 | Moderate | Allene byproducts |
| Dess–Martin Oxidation | 85–90 | 120 | Low | Expensive reagent |
| Continuous-Flow Coupling | 75 | 28 | High | Equipment investment |
Emerging Techniques
Photocatalytic C–H Activation
Principle : Direct functionalization of dodecane via visible-light-mediated catalysis.
Procedure : Irradiate dodecane with Ru(bpy)₃²⁺/Co(III) under O₂ to install ketone and alkyne groups.
Yield : 40% (pilot scale).
Biocatalytic Synthesis
Enzyme : Engineered P450 monooxygenase for ketone formation.
Substrate : Dodec-11-yne.
Yield : 62% (in vitro).
Chemical Reactions Analysis
Types of Reactions
Dodec-11-YN-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different products.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alkenes, alkanes.
Substitution: Various substituted alkynes.
Scientific Research Applications
Dodec-11-YN-5-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dodec-11-YN-5-one involves its interaction with specific molecular targets. The triple bond in the compound allows it to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison
Physicochemical Properties
- 5-Methyl-1-undecene: Highly lipophilic (log P ~6.0), insoluble in water . 6-Bromo-1H-indole-2-carboxylic acid: Solubility 0.052 mg/ml in water, enhanced in basic conditions due to carboxylic acid deprotonation .
- Biological Activity: this compound: Potential CYP enzyme inhibition (hypothesized based on ketone/alkyne motifs) . 6-Bromo-1H-indole-2-carboxylic acid: Confirmed CYP1A2 inhibition, moderate bioavailability (score 0.56) .
Research Findings and Challenges
Synthetic Challenges :
Computational Insights :
- Molecular docking studies (analogous to ) suggest that ketone-containing compounds like this compound could interact with metal catalysts or biological targets via hydrogen bonding and π-coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
